molecular formula C14H10ClN5OS B11058480 4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole

4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole

Cat. No.: B11058480
M. Wt: 331.8 g/mol
InChI Key: VYCKBIDAHFCWIU-UHFFFAOYSA-N
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Description

4-[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which combines a triazole ring, a thiadiazole ring, and an oxazole ring

Preparation Methods

The synthesis of 4-[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE can be achieved through several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another efficient approach is a one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene and triazole derivatives . These methods provide high yields and are relatively straightforward, making them suitable for both laboratory and industrial-scale production.

Chemical Reactions Analysis

4-[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole, thiadiazole, or oxazole rings.

Mechanism of Action

The mechanism of action of 4-[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazole rings enable it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects . These interactions can inhibit enzyme activity, disrupt microbial cell walls, or interfere with cancer cell proliferation, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 4-[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share similar structural features and biological activities but differ in their specific ring fusion patterns and substituents. The unique combination of the triazole, thiadiazole, and oxazole rings in 4-[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYL-1,3-OXAZOLE distinguishes it from these related compounds and contributes to its distinct biological properties.

Properties

Molecular Formula

C14H10ClN5OS

Molecular Weight

331.8 g/mol

IUPAC Name

4-[3-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methyl-1,3-oxazole

InChI

InChI=1S/C14H10ClN5OS/c1-8-16-11(7-21-8)13-19-20-12(17-18-14(20)22-13)6-9-2-4-10(15)5-3-9/h2-5,7H,6H2,1H3

InChI Key

VYCKBIDAHFCWIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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